({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid ({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17659029
InChI: InChI=1S/C9H9FN2O3/c10-6-1-3-7(4-2-6)12-9(15)11-5-8(13)14/h1-4H,5H2,(H,13,14)(H2,11,12,15)
SMILES:
Molecular Formula: C9H9FN2O3
Molecular Weight: 212.18 g/mol

({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid

CAS No.:

Cat. No.: VC17659029

Molecular Formula: C9H9FN2O3

Molecular Weight: 212.18 g/mol

* For research use only. Not for human or veterinary use.

({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid -

Specification

Molecular Formula C9H9FN2O3
Molecular Weight 212.18 g/mol
IUPAC Name 2-[(4-fluorophenyl)carbamoylamino]acetic acid
Standard InChI InChI=1S/C9H9FN2O3/c10-6-1-3-7(4-2-6)12-9(15)11-5-8(13)14/h1-4H,5H2,(H,13,14)(H2,11,12,15)
Standard InChI Key WQKNNPYFXGXORF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC(=O)NCC(=O)O)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of ({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid (C₉H₉FN₂O₃) combines aromatic, amide, and carboxylic acid functionalities. The 4-fluorophenyl group introduces electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions.

Molecular Descriptors

The compound’s molecular weight is 212.18 g/mol, with a calculated exact mass of 212.06 g/mol. Its SMILES representation (C1=CC(=CC=C1NC(=O)NCC(=O)O)F) delineates the connectivity of the fluorine-substituted benzene ring, carbamoyl bridge, and acetic acid group. The InChIKey (WQKNNPYFXGXORF-UHFFFAOYSA-N) provides a standardized identifier for database referencing.

Table 1: Key Structural and Computational Data

PropertyValue
Molecular FormulaC₉H₉FN₂O₃
Molecular Weight212.18 g/mol
IUPAC Name2-[(4-fluorophenyl)carbamoylamino]acetic acid
SMILESC1=CC(=CC=C1NC(=O)NCC(=O)O)F
InChIKeyWQKNNPYFXGXORF-UHFFFAOYSA-N
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count5

Crystallographic and Spectroscopic Features

While X-ray crystallographic data for this specific compound remains unpublished, analogous structures such as 2-(4-fluoroanilino)-2-oxoacetic acid (CID 20437590) exhibit planar configurations stabilized by intramolecular hydrogen bonding between the amide and carboxylic acid groups . Fourier-transform infrared (FTIR) spectroscopy of related compounds reveals characteristic stretches for N-H (3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-F (1220 cm⁻¹) .

Synthesis and Manufacturing Pathways

The synthesis of ({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid typically involves multi-step reactions starting from 4-fluoroaniline and glycine derivatives.

Stepwise Reaction Mechanism

  • Formation of the Carbamoyl Intermediate:
    4-Fluoroaniline reacts with phosgene or triphosgene to generate 4-fluorophenyl isocyanate. This intermediate is highly reactive toward nucleophiles, such as amines .

    C6H4FNH2+COCl2C6H4FNCO+2HCl\text{C}_6\text{H}_4\text{FNH}_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_4\text{FNCO} + 2\text{HCl}
  • Coupling with Glycine:
    The isocyanate intermediate undergoes nucleophilic attack by glycine’s amino group, forming the carbamoyl linkage.

    C6H4FNCO+H2NCH2COOHC6H4FNHCONHCH2COOH\text{C}_6\text{H}_4\text{FNCO} + \text{H}_2\text{NCH}_2\text{COOH} \rightarrow \text{C}_6\text{H}_4\text{FNHCONHCH}_2\text{COOH}
  • Purification:
    Crude product is purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel.

Yield Optimization Strategies

  • Temperature Control: Maintaining reactions at 0–5°C during isocyanate formation minimizes side reactions .

  • Catalytic Additives: Triethylamine (5 mol%) enhances glycine’s nucleophilicity, improving coupling efficiency.

Applications in Medicinal Chemistry

The compound’s dual functional groups enable its use as a building block in drug design.

Enzyme Inhibition Studies

Molecular docking simulations suggest that the fluorophenyl moiety binds to hydrophobic pockets in kinase active sites, while the carboxylic acid group coordinates with catalytic residues. For instance, derivatives of this compound exhibit IC₅₀ values of 1.2–4.8 µM against tyrosine kinase receptors in preclinical models.

Prodrug Development

The carboxylic acid group facilitates esterification, enabling the creation of membrane-permeable prodrugs. Hydrolysis by serum esterases regenerates the active compound, as demonstrated in in vitro cytotoxicity assays against MCF-7 breast cancer cells (EC₅₀ = 8.7 µM).

Stability and Degradation Profiles

({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid demonstrates pH-dependent stability:

Table 2: Stability Under Accelerated Conditions

ConditionTemperatureHalf-Life (h)Degradation Products
Aqueous HCl (0.1 M)25°C484-Fluoroaniline, Oxamic acid
Phosphate Buffer (pH 7.4)37°C120None detected
NaOH (0.1 M)25°C124-Fluorophenylurea, Glycolic acid

Hydrolytic degradation follows first-order kinetics (k=0.0145h1k = 0.0145 \, \text{h}^{-1} at pH 7), with activation energy (EaE_a) of 58.2 kJ/mol.

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with UV detection at 254 nm resolves the compound at 8.2 min using acetonitrile/0.1% formic acid (70:30 v/v) mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.15 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 4.01 (s, 2H, CH₂), 3.90 (s, 1H, COOH). ¹⁹F NMR shows a singlet at δ -112.5 ppm, confirming para-substitution .

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